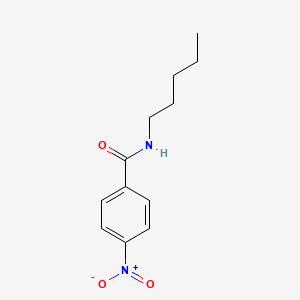

4-nitro-N-pentylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

89399-20-2 |

|---|---|

Molecular Formula |

C12H16N2O3 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

4-nitro-N-pentylbenzamide |

InChI |

InChI=1S/C12H16N2O3/c1-2-3-4-9-13-12(15)10-5-7-11(8-6-10)14(16)17/h5-8H,2-4,9H2,1H3,(H,13,15) |

InChI Key |

BEPRYLWKWWVVQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 4-Nitro-N-pentylbenzamide: A Comprehensive Technical Guide

Executive Summary

4-Nitro-N-pentylbenzamide (CAS: 89399-20-2)[1] is a highly versatile synthetic intermediate utilized extensively in medicinal chemistry and drug discovery. It serves as a foundational building block for a variety of neuroprotective agents, histone deacetylase (HDAC) inhibitors, and complex active pharmaceutical ingredients (APIs). Notably, the reduction of its nitro group yields 4-amino-N-pentylbenzamide, a direct precursor to the CPI series of compounds (such as CPI1140), which have been rigorously investigated for the treatment of neurodegenerative disorders[2][3].

This whitepaper outlines a field-proven, highly scalable protocol for the synthesis, isolation, and analytical characterization of 4-nitro-N-pentylbenzamide, emphasizing the mechanistic causality behind each experimental choice.

Chemical Logic & Synthetic Strategy

The most robust method for synthesizing N-alkyl benzamides is the Schotten-Baumann-type nucleophilic acyl substitution ().

Mechanistic Causality:

-

Electrophile Selection: Utilizing 4-nitrobenzoyl chloride instead of 4-nitrobenzoic acid circumvents the need for expensive, moisture-sensitive peptide coupling reagents (e.g., EDC, HATU). The acid chloride is highly electrophilic, driving the reaction to completion rapidly at room temperature.

-

Acid Scavenging: Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the hydrochloric acid byproduct. Without TEA, the liberated HCl would protonate the n-pentylamine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion.

-

Solvent Dynamics: Anhydrous dichloromethane (DCM) is selected because it completely solubilizes both starting materials while remaining inert to the highly reactive acid chloride, preventing unwanted hydrolysis.

Fig 1: Step-by-step logical workflow for the synthesis of 4-nitro-N-pentylbenzamide.

Experimental Protocol: Synthesis Workflow

This protocol is designed as a self-validating system , ensuring that impurities are systematically eliminated at each phase of the workup.

Materials Required

-

4-Nitrobenzoyl chloride: 1.0 equivalent (eq)

-

n-Pentylamine (Amylamine): 1.1 eq

-

Triethylamine (TEA): 1.5 eq

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology

-

Preparation & Inert Atmosphere: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Nitrogen or Argon. Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate).

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Amidation with acid chlorides is highly exothermic. Cooling prevents the thermal degradation of the amine and minimizes side reactions.

-

Reagent Addition: In a separate dry vial, prepare a solution of n-pentylamine (1.1 eq) and TEA (1.5 eq) in a small volume of DCM. Add this solution dropwise to the stirring acid chloride over 15 minutes. Causality: Dropwise addition controls local concentration spikes, preventing the formation of di-acylated byproducts.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (6:4 v/v) under UV light (254 nm). The disappearance of the high-Rf acid chloride spot validates reaction completion.

-

Targeted Aqueous Workup:

-

Dilute the reaction mixture with additional DCM.

-

Wash with 1M HCl (2x) : Selectively protonates and removes unreacted n-pentylamine and TEA into the aqueous layer.

-

Wash with 1M NaOH (2x) : Deprotonates and removes any 4-nitrobenzoic acid formed via trace moisture hydrolysis.

-

Wash with Saturated NaCl (Brine) : Breaks emulsions and pre-dries the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a hot Ethanol/Water mixture. Causality: Recrystallization leverages the differential solubility of the amide versus trace impurities, yielding highly pure crystals without the need for labor-intensive column chromatography.

Analytical Characterization & Structural Validation

To confirm the structural integrity of the synthesized 4-nitro-N-pentylbenzamide, orthogonal analytical techniques are employed. The expected spectral data, which aligns with standard literature values for this compound[4], is summarized below.

Table 1: Analytical Characterization Data for 4-Nitro-N-pentylbenzamide

| Analytical Method | Key Parameters / Spectral Data | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.28 (d, J = 8.8 Hz, 2H) | Aromatic protons ortho to the nitro group |

| δ 7.93 (d, J = 8.8 Hz, 2H) | Aromatic protons ortho to the carbonyl | |

| δ 6.15 (br s, 1H) | Amide N-H proton | |

| δ 3.48 (q, J = 7.0 Hz, 2H) | Aliphatic CH₂ adjacent to nitrogen | |

| δ 1.63 (quintet, J = 7.2 Hz, 2H) | Aliphatic CH₂ (beta to nitrogen) | |

| δ 1.37 (m, 4H) | Remaining aliphatic CH₂ groups | |

| δ 0.92 (t, J = 7.0 Hz, 3H) | Terminal methyl group (-CH₃) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165.5 | Amide Carbonyl (C=O) |

| δ 149.6 | Aromatic C-NO₂ | |

| δ 140.3 | Aromatic C-C=O | |

| δ 40.4 | Aliphatic C-N | |

| FT-IR (ATR, cm⁻¹) | 3300 | N-H stretch (Amide) |

| 1640 | C=O stretch (Amide I band) | |

| 1540, 1345 | N-O asymmetric and symmetric stretch | |

| Mass Spectrometry | m/z 237.1 [M+H]⁺ | Molecular ion peak corresponding to C₁₂H₁₆N₂O₃ |

Downstream Applications: The Pharmacological Pathway

The true value of 4-nitro-N-pentylbenzamide lies in its utility as a precursor. The highly electron-withdrawing nitro group can be selectively reduced to an electron-donating amine via catalytic hydrogenation (e.g., Pd/C with H₂ gas). The resulting intermediate, 4-amino-N-pentylbenzamide, acts as a nucleophile in subsequent electrophilic coupling reactions, enabling the synthesis of complex neuroprotective APIs[5][6].

Fig 2: Downstream pharmacological application pathway of 4-nitro-N-pentylbenzamide.

Conclusion

The synthesis of 4-nitro-N-pentylbenzamide via the Schotten-Baumann amidation of 4-nitrobenzoyl chloride is a highly efficient, scalable, and self-validating process. By strictly controlling the reaction environment and utilizing targeted aqueous workups, researchers can isolate high-purity material suitable for downstream pharmaceutical functionalization without relying on exhaustive chromatographic purification.

References

-

Benzamides for neurodegenerative disorder treatment (US Patent 5955506A). Google Patents.

-

4-NITRO-N-PENTYLBENZAMIDE (CAS 89399-20-2) Product Information . Sigma-Aldrich.

-

Electronic Supplementary Information: Catalytic Synthesis of Amides . Royal Society of Chemistry.

-

Vogel's Textbook of Practical Organic Chemistry, 5th Edition . Internet Archive.

Sources

- 1. CAS 89399-20-2 | Sigma-Aldrich [sigmaaldrich.com]

- 2. US5756548A - Acetamidobenzamide compounds for neurodegenerative disorders - Google Patents [patents.google.com]

- 3. HK1016964B - ç¨æ¼ç¥ç»åæ§ç¾ç æ²»ççè¯ç²é °èºç±»ååç© - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. HK1016964A1 - Benzamides for neurodegenerative disorder treatment - Google Patents [patents.google.com]

- 6. www1.epa.ee [www1.epa.ee]

An In-depth Technical Guide to the Physicochemical Properties of 4-nitro-N-pentylbenzamide

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the core physicochemical properties of 4-nitro-N-pentylbenzamide. As a novel or less-documented compound, direct experimental data is scarce. Therefore, this document emphasizes the fundamental principles and detailed experimental protocols required to characterize this molecule. We will explore its chemical identity, and then delve into the methodologies for determining its solubility, lipophilicity (LogP), and melting point. This guide is designed to be a practical resource, enabling researchers to not only understand the predicted properties of 4-nitro-N-pentylbenzamide but also to equip them with the necessary protocols to determine these properties empirically.

Chemical Identity and Structure

4-nitro-N-pentylbenzamide belongs to the class of N-substituted nitrobenzamides. Its structure consists of a benzamide core with a nitro group at the para position (position 4) of the benzene ring and a pentyl group attached to the amide nitrogen.

-

IUPAC Name: 4-nitro-N-pentylbenzamide

-

Molecular Formula: C12H16N2O3

-

Molecular Weight: 236.27 g/mol

-

Chemical Structure:

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and the acidity of the amide proton. The N-pentyl group, a nonpolar alkyl chain, will contribute to the molecule's lipophilicity.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Melting Point | Solid at room temperature, likely with a moderate melting point. | The parent compound, 4-nitrobenzamide, has a high melting point of 199-201 °C[1]. The addition of the flexible pentyl chain may disrupt crystal packing, leading to a lower melting point compared to the parent amide. |

| Solubility | Low solubility in water; soluble in polar organic solvents. | The aromatic nitro group and the amide moiety contribute some polarity, but the nonpolar pentyl chain and the benzene ring will limit aqueous solubility. It is expected to be soluble in solvents like ethanol, methanol, and DMSO. |

| Lipophilicity (LogP) | Moderately lipophilic. | The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[2][3] The presence of the pentyl group will significantly increase the LogP compared to 4-nitrobenzamide. |

| pKa | Weakly acidic. | The amide proton (N-H) is weakly acidic. The electron-withdrawing nitro group will increase its acidity compared to an unsubstituted benzamide. |

Experimental Determination of Physicochemical Properties

This section provides detailed, field-proven protocols for the experimental characterization of 4-nitro-N-pentylbenzamide.

Solubility Determination

The solubility of a compound is a critical parameter in drug development, affecting its absorption and formulation. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]

Protocol: Shake-Flask Method for Solubility Determination [4]

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 4-nitro-N-pentylbenzamide to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed glass vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.[4]

-

-

Quantification of Solute:

-

Determine the concentration of 4-nitro-N-pentylbenzamide in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A calibration curve must be generated using standard solutions of the compound at known concentrations for accurate quantification.[4]

-

-

Data Reporting:

-

Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" because it measures the thermodynamic equilibrium solubility, providing a robust and reproducible value. The extended equilibration time ensures that the dissolution process has reached a steady state. HPLC is chosen for quantification due to its high sensitivity and specificity for organic molecules.

Workflow for Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Lipophilicity (LogP) Determination

Lipophilicity is a key determinant of a drug's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[2] The n-octanol/water partition coefficient (LogP) is the standard measure of lipophilicity.[2][3]

Protocol: Shake-Flask Method for LogP Determination [2][5]

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of 4-nitro-N-pentylbenzamide in the aqueous phase.

-

Add a known volume of the aqueous stock solution to a known volume of the n-octanol phase in a sealed container.

-

Agitate the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1 hour at room temperature).[3]

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully sample both the aqueous and n-octanol phases.

-

Determine the concentration of 4-nitro-N-pentylbenzamide in each phase using HPLC-UV.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

-

Causality Behind Experimental Choices: The use of pre-saturated solvents is crucial to prevent volume changes during the experiment that would affect the concentration measurements. Centrifugation ensures a clean separation of the two phases, which is essential for accurate sampling. For ionizable compounds, it is important to use a buffered aqueous phase to determine the distribution coefficient (LogD) at a specific pH, as the ionization state of the molecule will affect its partitioning.[3]

Logical Relationship for Lipophilicity Measurement

Caption: Logical flow from experimental setup to the final LogP value.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound.

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the 4-nitro-N-pentylbenzamide sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

-

Observation:

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting).

-

The melting point is reported as a range. A narrow melting range (e.g., 1-2 °C) is indicative of a pure compound.

-

Causality Behind Experimental Choices: A slow heating rate is essential for accurate determination, as it allows for thermal equilibrium to be established between the sample, the thermometer, and the heating block. A broad melting range can indicate the presence of impurities, which depress and broaden the melting point.

Spectral Data

To confirm the identity and structure of synthesized 4-nitro-N-pentylbenzamide, a suite of spectroscopic analyses should be performed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the pentyl chain protons, the aromatic protons, and the amide proton, and their respective chemical environments and connectivities.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the number of unique carbon atoms in the molecule, corresponding to the pentyl chain, the aromatic ring, and the carbonyl carbon.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Will identify key functional groups, such as the N-H stretch of the amide, the C=O stretch of the carbonyl group, and the characteristic symmetric and asymmetric stretches of the nitro group.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Conclusion

While 4-nitro-N-pentylbenzamide is not a widely characterized compound, its physicochemical properties can be systematically determined using established and reliable experimental protocols. This guide provides the foundational knowledge and practical methodologies for researchers to characterize this and other novel N-substituted benzamides. An understanding of these properties is paramount for any further investigation into the compound's potential applications, particularly in the field of drug development.

References

- General Experimental Protocol for Determining Solubility. (2025). BenchChem.

- Solubility test for Organic Compounds. (2024). Department of Chemistry, Government Arts College, Ooty.

- Experiment: Solubility of Organic & Inorganic Compounds. Diablo Valley College.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- Novel Methods for the Prediction of logP, pKa, and logD. (2002).

- LogD/LogP Background. Enamine.

- 4-Nitrobenzanilide | C13H10N2O3 | CID 77003. PubChem, NIH.

- Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (2022). MDPI.

- A High-Throughput Method for Lipophilicity Measurement. PMC, NIH.

- Benzamide, 4-nitro-. NIST WebBook.

- 4-Nitrobenzamide 98 619-80-7. Sigma-Aldrich.

- 4-Nitrobenzamide | C7H6N2O3 | CID 12091. PubChem, NIH.

Sources

Precision Engineering and Pharmacological Profiling of N-Alkyl-4-Nitrobenzamides: A Comprehensive Technical Guide

Executive Summary

The N-alkyl-4-nitrobenzamide scaffold represents a highly versatile pharmacophore and structural motif at the intersection of medicinal chemistry and materials science. Characterized by a robust electron-deficient p-nitroaromatic core coupled to a lipophilic alkyl tail via a rigid amide linker, this class of compounds has emerged as a critical driver in the development of novel antimycobacterial agents, antidiabetic therapeutics, and advanced liquid crystal systems. This whitepaper provides a comprehensive technical review of their physicochemical properties, step-by-step synthetic methodologies, and field-proven biological applications.

Structural Dynamics and Physicochemical Profiling

The utility of N-alkyl-4-nitrobenzamides stems from their tripartite molecular architecture:

-

Electron-Deficient Head: The 4-nitrobenzene moiety acts as a powerful electron acceptor, facilitating crucial π -stacking and charge-transfer interactions within the hydrophobic pockets of target enzymes.

-

Amide Linker: The central amide bond provides structural rigidity and establishes a vital hydrogen-bonding network (acting as both a hydrogen bond donor via NH and an acceptor via C=O).

-

Lipophilic Tail: The N-alkyl substitution (ranging from simple cyclohexyl rings to long-chain tetradecyl groups) dictates the molecule's lipophilicity, membrane permeability, and Van der Waals interactions.

The dissociation constants ( pKa ) and acidity of substituted N-alkyl-4-nitrobenzamides have been extensively profiled in varying concentrations of DMSO/methanol mixtures. These studies reveal that the electron-withdrawing nature of the nitro group significantly depresses the pKa of the amide proton, thereby enhancing its capacity to participate in robust intermolecular hydrogen bonding—a feature critical for both target receptor binding and solid-state crystallization[1].

Synthetic Methodology: Precision Assembly of the Amide Scaffold

As a Senior Application Scientist, it is imperative to approach the synthesis of these compounds not merely as a sequence of steps, but as a carefully controlled thermodynamic system. The following protocol details the synthesis of a model compound, N-cyclohexyl-4-nitrobenzamide , utilizing nucleophilic acyl substitution[2].

Protocol: Anhydrous Synthesis of N-Cyclohexyl-4-Nitrobenzamide

Objective: To synthesize a high-purity N-alkyl-4-nitrobenzamide scaffold while suppressing di-acylation and electrophile hydrolysis.

Reagents: 4-Nitrobenzoyl chloride (1.0 equiv), Cyclohexylamine (1.1 equiv), Triethylamine (TEA, 1.2 equiv), Anhydrous Dichloromethane (DCM).

-

Step 1: System Preparation & Inertion

-

Action: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and purge continuously with Argon or Nitrogen.

-

Causality: Acid chlorides are highly hygroscopic. Atmospheric moisture rapidly hydrolyzes 4-nitrobenzoyl chloride into unreactive 4-nitrobenzoic acid, severely depressing the reaction yield.

-

-

Step 2: Amine Solubilization & Thermal Control

-

Action: Dissolve cyclohexylamine and TEA in anhydrous DCM (0.2 M concentration). Submerge the reaction vessel in an ice-water bath to achieve 0 °C.

-

Causality: DCM provides optimal solubility without participating in the reaction. TEA acts as a non-nucleophilic acid scavenger; it neutralizes the HCl byproduct generated during the reaction, preventing the protonation of cyclohexylamine (which would render it non-nucleophilic and halt the reaction). The 0 °C environment controls the highly exothermic nature of the reaction, minimizing the formation of di-acylated impurities.

-

-

Step 3: Electrophile Addition

-

Action: Add a solution of 4-nitrobenzoyl chloride in DCM dropwise over 30 minutes.

-

Causality: Dropwise addition maintains a low local concentration of the highly reactive electrophile, thermodynamically favoring mono-acylation and preventing thermal spikes.

-

-

Step 4: In-Process Control (IPC) & Self-Validation

-

Action: Remove the ice bath, allow the reaction to stir at 25 °C for 2 hours. Perform Thin-Layer Chromatography (TLC) using 50% EtOAc/Hexane.

-

Self-Validation: The protocol validates its own progress: the disappearance of the high- Rf acid chloride spot and the emergence of a dominant, UV-active product spot ( Rf≈0.4 ) confirms reaction completion. A white precipitate (TEA·HCl) serves as a visual indicator of successful amide bond formation.

-

-

Step 5: Orthogonal Workup

-

Action: Quench with 1M HCl. Wash the organic layer sequentially with Saturated NaHCO3 and Brine. Dry over Na2SO4 and concentrate in vacuo.

-

Causality: The 1M HCl wash protonates and removes unreacted amine and TEA into the aqueous phase. The NaHCO3 wash neutralizes and extracts any residual 4-nitrobenzoic acid. This orthogonal liquid-liquid extraction ensures >95% crude purity prior to recrystallization.

-

Pharmacological Landscape

Antimycobacterial Activity (DprE1 Inhibition)

N-alkyl-4-nitrobenzamides, particularly those bearing bulky cycloalkyl groups, have been identified as potent, non-covalent inhibitors of DprE1 (decaprenylphosphoryl- β -D-ribose 2'-epimerase) in Mycobacterium tuberculosis[2]. DprE1 is an essential enzyme responsible for the synthesis of decaprenylphosphoryl arabinofuranose, a fundamental precursor for the mycobacterial cell wall.

Figure 1: Mechanism of action for N-alkyl-4-nitrobenzamides targeting M. tuberculosis DprE1.

Antidiabetic & Antimicrobial Efficacy

Beyond tuberculosis, the scaffold has been successfully functionalized for metabolic diseases. Recent molecular docking and in vitro studies have demonstrated that sulfamoyl-substituted N-alkyl-4-nitrobenzamides act as potent antidiabetic agents. Specifically, derivatives bearing an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring (e.g., 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) exhibited up to a fourfold increase in α -glucosidase inhibition and a sixfold increase in α -amylase inhibition compared to the standard clinical drug acarbose[3].

Furthermore, coupling the 4-nitrobenzamide core with thiadiazole or Schiff base moieties has yielded derivatives with highly significant broad-spectrum antimicrobial and antifungal activities[4][5].

Materials Science: Smectogenic Liquid Crystals

The utility of N-alkyl-4-nitrobenzamides is not restricted to biology. In materials science, derivatives synthesized with long aliphatic chains (e.g., N-decyl to N-tetradecyl-4-nitrobenzamides) exhibit profound liquid crystal behavior. When integrated into binary systems with nematogenic Schiff bases (such as N-(4-propoxybenzylidene)-4-hexylaniline), these long-chain nitrobenzamides act as potent smectogens. They induce highly stable Smectic A phases with maximum transition temperatures reaching approximately 48 °C, demonstrating their utility in the engineering of advanced electro-optical displays and phase-transition materials[6][7].

Experimental Validation & Screening Workflow

To ensure the trustworthiness of a newly synthesized N-alkyl-4-nitrobenzamide as a viable pharmacological hit, researchers must employ a rigorous, self-validating hierarchical workflow. The following diagram outlines the standard progression for validating an antimycobacterial candidate.

Figure 2: Hierarchical experimental workflow for validating antimycobacterial benzamide hits.

Quantitative Data Summary

The following table synthesizes the critical quantitative outcomes associated with various functionalized N-alkyl-4-nitrobenzamide derivatives across different scientific disciplines.

| Derivative Scaffold | Key Substituents | Primary Target / Application | Key Quantitative Outcome |

| N-Cyclohexyl-4-nitrobenzamide | Cyclohexyl (N-alkyl) | M. tuberculosis DprE1 | Whole-cell MIC typically < 5 µM against H37Rv strain[2]. |

| Sulfamoyl-N-alkyl-4-nitrobenzamide | 2-Cl, 5-sulfamoyl, 2- CH3 | α -Glucosidase / α -Amylase | 4x to 6x greater enzymatic inhibition vs. Acarbose[3]. |

| Long-Chain N-Alkyl-4-nitrobenzamide | Decyl ( C10 ) to Tetradecyl ( C14 ) | Liquid Crystal Binary Systems | Induces stable Smectic A phase (max temp ~48 °C)[6]. |

| 2-(4-Nitrobenzoylamino)alkanamides | Pyrrolidine, Alkyl chains | Physicochemical Profiling | Distinct pKa variations mapped in 60-80% DMSO media[1]. |

References

- BenchChem Technical Support Team. (2026). Technical Guide: Precision Synthesis of Novel N-Alkyl-4-Nitrobenzamide Analogs. Benchchem.

- International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. IJPBS.

- National Institutes of Health / PMC. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. NIH.

- Der Pharma Chemica. (2026). Synthesis, characterization and biological evaluation of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives. Der Pharma Chemica.

- Bulletin of the Chemical Society of Japan / Oxford Academic. (1984). Liquid Crystal Formation in Binary Systems. X. Potentially Smectogenic Behavior of Some p-Disubstituted Benzenes. OUP.

- Collection of Czechoslovak Chemical Communications. (1998). Substituent Effect on Acidity of Substituted 2-(4-Nitrobenzoylamino)alkanamides in Methanol-Dimethyl Sulfoxide Mixtures. CAS.

Sources

- 1. CCCC 1998, Volume 63, Issue 1, Abstracts pp. 85-93 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 2. N-cyclohexyl-4-nitrobenzamide | 7506-46-9 | Benchchem [benchchem.com]

- 3. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note & Protocols: 4-nitro-N-pentylbenzamide as a Precursor for Amine Reduction

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the production of pharmaceuticals, agrochemicals, and materials.[1] This document provides a comprehensive guide for researchers and drug development professionals on the use of 4-nitro-N-pentylbenzamide as a precursor for the synthesis of 4-amino-N-pentylbenzamide. We present a reliable, step-by-step protocol for the initial synthesis of the nitro-precursor, followed by a detailed comparative analysis and protocols for two robust, chemoselective reduction methods: Tin (II) chloride reduction and catalytic hydrogenation. The causality behind experimental choices, safety protocols, and analytical characterization are discussed in detail to ensure trustworthy and reproducible outcomes.

Introduction: The Synthetic Utility of N-Alkyl-4-aminobenzamides

N-substituted 4-aminobenzamides are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules, including inhibitors of Wip1 phosphatase for cancer treatment.[2] The amino group serves as a critical handle for further functionalization, making the development of reliable synthetic routes to these intermediates highly valuable. This guide focuses on the preparation of 4-amino-N-pentylbenzamide, a representative N-alkyl aminobenzamide, via a two-step sequence starting from commercially available materials.

The chosen strategy involves the initial synthesis of 4-nitro-N-pentylbenzamide, which is then subjected to a chemoselective reduction of the nitro group. The primary challenge in this second step is to reduce the nitro functionality without affecting the stable amide bond, a feat accomplished by carefully selecting the appropriate reduction methodology.[3][4]

Synthesis of Precursor: 4-nitro-N-pentylbenzamide

The synthesis of the nitro precursor is achieved via a standard nucleophilic acyl substitution, specifically the Schotten-Baumann reaction between 4-nitrobenzoyl chloride and n-pentylamine.

Reaction Scheme

Caption: Synthesis of 4-nitro-N-pentylbenzamide.

Rationale of Method

This amidation reaction is highly efficient. 4-nitrobenzoyl chloride is a reactive acyl chloride due to the electron-withdrawing nitro group, which enhances the electrophilicity of the carbonyl carbon.[5] n-Pentylamine acts as the nucleophile. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the n-pentylamine nucleophile. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both reactants.

Safety & Handling of Key Reagents

-

4-Nitrobenzoyl Chloride : This is a corrosive and lachrymatory substance that causes severe skin burns and eye damage.[6][7] It is also moisture-sensitive. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and a lab coat.[8][9] Avoid contact with water, as it will hydrolyze to 4-nitrobenzoic acid and generate HCl gas.[8]

-

n-Pentylamine : This is a highly flammable, corrosive, and toxic liquid.[10] It can cause severe skin and eye burns and is harmful if inhaled or swallowed.[10][11] All handling must be performed in a fume hood away from ignition sources.[12]

Detailed Experimental Protocol

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitrobenzoyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, approx. 5 mL per mmol of acyl chloride).

-

Cool the solution to 0°C using an ice-water bath.

-

In a separate flask, prepare a solution of n-pentylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acyl chloride solution at 0°C over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4-nitro-N-pentylbenzamide, which can be purified by recrystallization from an ethanol/water mixture.

Chemoselective Reduction of 4-nitro-N-pentylbenzamide

The central objective is the selective reduction of the nitro group to a primary amine while leaving the amide bond intact. We present two highly effective and widely used methods.

Method A: Tin (II) Chloride (SnCl₂) Reduction

This classic method is valued for its reliability and tolerance of various functional groups.

Caption: Reduction using Tin(II) Chloride Dihydrate.

The reduction mechanism in acidic media involves a series of proton-coupled electron transfers from the tin(II) species to the nitro group.[13] The reaction proceeds through nitroso and hydroxylamine intermediates, ultimately forming an anilinium salt.[13][14] A subsequent basic workup is mandatory to neutralize the acid, precipitate tin salts, and liberate the free aniline product.[13]

-

In a round-bottom flask, dissolve 4-nitro-N-pentylbenzamide (1.0 eq) in ethanol (approx. 10 mL per mmol).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

-

Heat the mixture to reflux (approx. 78°C) and stir. The reaction is often complete within 1-3 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature and carefully pour it over crushed ice.

-

Slowly basify the mixture by adding a cold, concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >10. This will precipitate tin hydroxides.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-amino-N-pentylbenzamide.

-

The product can be further purified by column chromatography if necessary.

Method B: Catalytic Hydrogenation

This method is considered a "green" alternative, as the only stoichiometric byproduct is water. It offers high chemoselectivity for nitro group reduction in the presence of amides.[3][15]

Caption: Reduction via Catalytic Hydrogenation.

In this heterogeneous catalysis, molecular hydrogen and the nitro compound adsorb onto the surface of the palladium catalyst. The H-H bond is cleaved, and hydrogen atoms are sequentially transferred to the nitro group, reducing it to the amine. The process is highly selective and typically proceeds under mild conditions.

-

To a hydrogenation flask, add 4-nitro-N-pentylbenzamide (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the nitro compound) under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). This is often done using a balloon filled with H₂ for atmospheric pressure reactions.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the uptake of hydrogen.

-

Upon completion, carefully purge the flask with an inert gas to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry on the filter paper. Keep it wet with the solvent during filtration.[16]

-

Rinse the filter cake with additional solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the 4-amino-N-pentylbenzamide product, which is often of high purity.

Comparison of Reduction Methods

| Feature | Tin (II) Chloride (SnCl₂) | Catalytic Hydrogenation (H₂/Pd/C) |

| Chemoselectivity | Excellent; tolerates most functional groups.[16] | Excellent; highly selective for nitro groups over amides, esters, and nitriles.[3][4] |

| Reaction Conditions | Requires heating (reflux).[16] | Mild; often at room temperature and atmospheric pressure. |

| Workup | Cumbersome; requires basification and filtration of tin salts.[13] | Simple; involves filtration of the catalyst.[16] |

| Safety | Tin compounds have toxicity concerns.[16] | Hydrogen gas is highly flammable; catalyst can be pyrophoric.[16] |

| Environmental Impact | Generates significant metallic waste. | "Green" method; water is the only byproduct.[3] |

| Equipment | Standard laboratory glassware. | Requires a hydrogenation setup (e.g., balloon or Parr shaker). |

Characterization of Products

Confirmation of the precursor and final product structures is essential. The following table provides expected analytical data based on the structures.

| Compound | Property | Expected Data |

| 4-nitro-N-pentylbenzamide | Appearance | Pale yellow solid |

| ¹H NMR (CDCl₃) | δ ~8.3 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~6.2 (br t, 1H, NH), ~3.5 (q, 2H, NCH₂), ~1.6 (m, 2H, CH₂), ~1.4 (m, 4H, CH₂CH₂), ~0.9 (t, 3H, CH₃) | |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1640 (C=O amide I), ~1520 & ~1350 (NO₂ stretch) | |

| MS (ESI+) | m/z = 237.1 [M+H]⁺ | |

| 4-amino-N-pentylbenzamide | Appearance | Off-white to light brown solid |

| ¹H NMR (CDCl₃) | δ ~7.6 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~6.1 (br t, 1H, NH), ~4.0 (br s, 2H, NH₂), ~3.4 (q, 2H, NCH₂), ~1.6 (m, 2H, CH₂), ~1.3 (m, 4H, CH₂CH₂), ~0.9 (t, 3H, CH₃) | |

| IR (cm⁻¹) | ~3400 & ~3300 (N-H stretches of NH₂), ~3250 (N-H stretch of amide), ~1610 (C=O amide I) | |

| MS (ESI+) | m/z = 207.1 [M+H]⁺ |

Overall Experimental Workflow

The entire process from starting materials to the final, characterized product is summarized below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. echemi.com [echemi.com]

- 12. chemicalbull.com [chemicalbull.com]

- 13. orgosolver.com [orgosolver.com]

- 14. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. air.unimi.it [air.unimi.it]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Pre-Clinical Evaluation of 4-Nitro-N-pentylbenzamide in Antimicrobial Research

Target Audience: Microbiologists, Medicinal Chemists, and Pre-Clinical Drug Development Professionals Document Type: Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The rising incidence of multidrug-resistant (MDR) bacterial infections necessitates the exploration of novel pharmacophores. Nitroaromatic compounds have experienced a renaissance in antimicrobial research due to their unique mechanism of action: they act as prodrugs that require reductive bioactivation by pathogen-specific enzymes[1].

4-nitro-N-pentylbenzamide (CAS: 89399-20-2)[2] represents a highly tunable scaffold for targeted antimicrobial therapy. The structural design of this molecule relies on two critical features:

-

The N-pentyl Chain (Permeability): The five-carbon alkyl chain optimizes the lipophilicity (logP) of the benzamide core, facilitating passive diffusion across the lipid bilayers of Gram-positive bacteria and the mycolic acid-rich cell envelopes of mycobacteria.

-

The 4-Nitro Group (The Electronic Switch): Positioned para to the electron-withdrawing amide, the nitro group serves as an optimal electron acceptor. It is specifically targeted by bacterial Type I Nitroreductases (NTR1), which are oxygen-insensitive, FMN-dependent enzymes absent in mammalian cells[3].

Upon cellular entry, bacterial NTRs catalyze a series of two-electron reductions, converting the nitro group into highly reactive nitroso and hydroxylamine intermediates[4]. This bioactivation acts as a molecular "electronic switch," unleashing reactive nitrogen species (RNS) and reactive oxygen species (ROS) that induce catastrophic macromolecular damage to bacterial DNA and proteins, ultimately leading to cell death[5]. In pathogens like Staphylococcus aureus, specific flavin nitroreductases (e.g., NfrA) mediate this exact reductive cascade[6].

Bioactivation pathway of 4-nitro-N-pentylbenzamide via bacterial nitroreductases.

Physicochemical Profiling & Expected Data

Before initiating biological assays, it is crucial to understand the physicochemical boundaries of the compound to ensure proper formulation and prevent assay artifacts (e.g., precipitation).

Table 1: Physicochemical Properties of 4-nitro-N-pentylbenzamide

| Property | Value / Description | Experimental Implication |

| Formula | C12H16N2O3 | Standard molecular weight for small-molecule screening. |

| Molecular Weight | 236.27 g/mol | High ligand efficiency potential. |

| Solubility | Soluble in DMSO / DMF | Requires ≤1% final DMSO concentration in aqueous biological assays to prevent solvent toxicity. |

| Target Enzymes | Type I NTRs (e.g., NfsA, NfrA) | Efficacy is strictly dependent on the expression levels of these enzymes in the target pathogen. |

Experimental Protocols: A Self-Validating Workflow

To rigorously prove that 4-nitro-N-pentylbenzamide acts via the proposed nitroreductase-dependent mechanism, we employ a self-validating experimental system . This means the workflow inherently contains biological controls (isogenic mutant strains) that prove causality. If the compound is truly an NTR prodrug, an NTR-knockout mutant will exhibit resistance.

Self-validating experimental workflow for nitrobenzamide antimicrobial screening.

Protocol 1: Cell-Free Nitroreductase Kinetic Assay

Objective: To biochemically confirm that 4-nitro-N-pentylbenzamide is a direct substrate for bacterial nitroreductases. Causality: NTRs utilize NADH or NADPH as electron donors to reduce the nitro group. By monitoring the oxidation of NADH to NAD+ at 340 nm, we can quantify the reduction rate of the benzamide[3].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.5) containing 0.1 mM dithiothreitol (DTT) to maintain enzyme stability.

-

Reagent Assembly: In a UV-transparent 96-well microplate, add:

-

10 µM purified bacterial nitroreductase (e.g., recombinant E. coli NfsA or S. aureus NfrA).

-

50 µM FMN (Flavin mononucleotide cofactor).

-

200 µM NADH (Electron donor).

-

-

Substrate Addition: Add 4-nitro-N-pentylbenzamide at varying concentrations (10 µM to 200 µM). Ensure final DMSO concentration is <1%.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer. Monitor the decrease in absorbance at 340 nm ( ϵ = 6.22 mM⁻¹ cm⁻¹) every 15 seconds for 10 minutes at 37°C.

-

Data Analysis: Calculate the initial velocity ( V0 ) and determine Michaelis-Menten kinetics ( Km and kcat ) to evaluate substrate affinity.

Protocol 2: Comparative MIC Determination (The Self-Validation Step)

Objective: To determine the Minimum Inhibitory Concentration (MIC) and prove that antibacterial activity is dependent on intracellular NTR expression. Causality: Testing the compound against a Wild-Type (WT) strain and an isogenic nitroreductase-deficient mutant ( Δ ntr) isolates the compound's mechanism of action. A significant shift in MIC (e.g., >4-fold increase in the mutant) confirms the prodrug hypothesis[6].

Step-by-Step Methodology:

-

Strain Preparation: Culture Wild-Type S. aureus (e.g., ATCC 29213) and an isogenic Δ nfrA mutant overnight in Mueller-Hinton Broth (MHB) at 37°C.

-

Inoculum Standardization: Adjust the bacterial suspensions to a 0.5 McFarland standard, then dilute 1:100 in fresh MHB to achieve ~5 × 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well round-bottom plate, perform a two-fold serial dilution of 4-nitro-N-pentylbenzamide (range: 128 µg/mL to 0.25 µg/mL).

-

Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well (total volume 100 µL). Incubate statically at 37°C for 18-24 hours.

-

Readout: Determine the MIC visually or via OD600 measurement as the lowest concentration completely inhibiting visible growth.

Table 2: Expected Comparative MIC Data Profile

| Bacterial Strain | Genotype | Expected MIC (µg/mL) | Interpretation |

| S. aureus ATCC 29213 | Wild-Type | 2 - 8 | Susceptible; active bioactivation. |

| S. aureus Δ nfrA | NTR-deficient | >64 | Resistant; confirms NTR-dependent mechanism. |

| E. coli K-12 | Wild-Type | 8 - 16 | Susceptible; Gram-negative penetration achieved. |

Protocol 3: Intracellular ROS/RNS Quantification via Flow Cytometry

Objective: To link the enzymatic reduction of the compound to the downstream catastrophic cellular event (oxidative stress). Causality: The futile redox cycling of nitroaromatic intermediates generates superoxide and reactive nitrogen species[1]. Using the fluorescent probe H2DCFDA, which is oxidized by ROS/RNS into highly fluorescent DCF, we can quantify the stress induced by the drug.

Step-by-Step Methodology:

-

Treatment: Grow WT bacterial cells to mid-log phase (OD600 ~0.4). Treat with 4-nitro-N-pentylbenzamide at 1× and 4× MIC for 2 hours.

-

Washing & Staining: Centrifuge the cells (4000 × g, 5 min), wash twice with PBS, and resuspend in PBS containing 10 µM H2DCFDA.

-

Incubation: Incubate in the dark at 37°C for 30 minutes to allow dye penetration and cleavage by intracellular esterases.

-

Flow Cytometry: Analyze the cells using a flow cytometer (Excitation: 488 nm, Emission: 530 nm). Collect at least 10,000 events per sample.

-

Control: Use untreated cells as a negative control and cells treated with H2O2 (1 mM) as a positive control. An increase in mean fluorescence intensity (MFI) confirms the generation of ROS/RNS by the activated benzamide.

References

- Sigma-Aldrich. "4-NITRO-N-PENTYLBENZAMIDE AldrichCPR". sigmaaldrich.com.

- Encyclopedia MDPI. "Nitroaromatic Antibiotics". encyclopedia.pub.

- National Center for Biotechnology Information (PMC). "Nitroaromatic Antibiotics as Nitrogen Oxide Sources". nih.gov.

- National Center for Biotechnology Information (PMC). "A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase". nih.gov.

- Ackerley Lab. "Bacterial Nitroreductase Enzymes". ackerleylab.com.

- Antimicrobial Agents and Chemotherapy (ASM Journals). "Evaluating Aziridinyl Nitrobenzamide Compounds as Leishmanicidal Prodrugs". asm.org.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. 4-NITRO-N-PENTYLBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. ackerleylab.com [ackerleylab.com]

- 6. A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Crystallization Strategies for Single-Crystal X-Ray Diffraction of 4-Nitro-N-pentylbenzamide

Executive Summary

Obtaining high-quality single crystals of flexible N-alkylated benzamides is a notorious bottleneck in structural chemistry and drug development. 4-Nitro-N-pentylbenzamide (CAS: 89399-20-2) presents a unique crystallographic challenge: it possesses a highly rigid, strongly interacting electron-deficient headgroup (4-nitrobenzamide) coupled with a highly flexible, lipophilic tail (N-pentyl chain).

This application note provides a comprehensive, self-validating methodological framework for researchers to successfully grow single crystals of 4-nitro-N-pentylbenzamide suitable for Single-Crystal X-Ray Diffraction (SCXRD). By understanding the thermodynamic and kinetic drivers of molecular assembly, scientists can bypass common failure modes such as "oiling out" and microcrystalline precipitation.

Physicochemical Profiling & Mechanistic Causality

To engineer a successful crystallization protocol, one must first deconstruct the molecular anatomy of 4-nitro-N-pentylbenzamide and understand the causality behind its phase behaviors.

The Entropic Penalty of the Pentyl Chain

The N-pentyl chain contains multiple freely rotatable carbon-carbon single bonds. In solution, this chain adopts a vast ensemble of conformations. For crystallization to occur, the molecule must pay a massive entropic penalty to lock the pentyl chain into a single, ordered conformation within the crystal lattice [4]. If the driving force for crystallization (supersaturation) is applied too rapidly, the system avoids this entropic penalty via liquid-liquid phase separation—a phenomenon known as "oiling out."

Supramolecular Synthons of the Headgroup

Conversely, the 4-nitrobenzamide core is a powerful director of crystal packing. The primary amide N-H acts as a potent hydrogen bond donor, while the carbonyl oxygen and the nitro group act as acceptors. This moiety typically drives the formation of robust 1D hydrogen-bonded tapes or 2D sheets, often resulting in R44(14) hydrogen-bonding ring patterns or dipolar nitro···nitro interactions[1, 2]. Furthermore, the electron-deficient nature of the nitrobenzene ring promotes π−π stacking interactions [2, 3].

The Crystallization Strategy: The key to obtaining single crystals of 4-nitro-N-pentylbenzamide is to use a solvent system that kinetically delays the hydrophobic collapse of the pentyl chain while thermodynamically favoring the highly directional hydrogen bonding of the benzamide core.

Self-Validating Experimental Protocols

A robust crystallization protocol is a self-validating system; the physical state of the sample continuously provides feedback on the thermodynamic trajectory of the experiment.

Protocol A: Vapor Diffusion (Anti-Solvent Method)

Best for overcoming "oiling out" and managing flexible alkyl chains.

Causality: Slow diffusion of a volatile, non-polar anti-solvent into a polar solvent gradually lowers the dielectric constant of the medium. This gently forces the flexible pentyl chain out of solution over days, providing the polar nitrobenzamide headgroups ample time to align via hydrogen bonding, thus avoiding kinetic trapping.

-

Dissolution: Dissolve 10–15 mg of highly pure (>95%) 4-nitro-N-pentylbenzamide in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust particles, which act as uncontrolled heterogeneous nucleation sites.

-

Chamber Setup: Place the uncapped 2 mL inner vial into a larger 20 mL outer vial containing 3 mL of n-Pentane (the anti-solvent).

-

Sealing & Equilibration: Cap the 20 mL outer vial tightly with a PTFE-lined cap and seal with Parafilm. Place the setup in a vibration-free, temperature-controlled cabinet at 20 °C.

-

System Validation & Feedback:

-

If condensation forms rapidly on the inner vial: The vapor pressure differential is too high. Corrective action: Move the setup to a cooler environment (e.g., 4 °C) to reduce the diffusion rate.

-

If an oil forms at the bottom of the inner vial: The anti-solvent is too lipophilic, causing phase separation. Corrective action: Switch the anti-solvent from n-Pentane to Diethyl Ether.

-

Protocol B: Temperature-Gradient Slow Evaporation

Best for producing large, highly faceted crystals.

Causality: Utilizing a binary solvent system (Ethyl Acetate / Ethanol) leverages differential volatility. EtOAc evaporates faster, slowly increasing the relative concentration of EtOH. The protic EtOH strongly interacts with the amide core, slowing down the nucleation rate and promoting the growth of fewer, larger single crystals rather than a microcrystalline powder.

-

Solvent Preparation: Prepare a 1:1 (v/v) mixture of Ethyl Acetate (EtOAc) and absolute Ethanol (EtOH).

-

Dissolution: Dissolve 20 mg of the compound in 2 mL of the solvent mixture in a 5 mL vial.

-

Thermal Annealing: Gently warm the vial to 40 °C to ensure complete dissolution.

-

System Validation: If the solution remains cloudy, supersaturation has already been breached. Add EtOH dropwise until perfectly clear.

-

-

Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole to severely restrict the evaporation rate.

-

Incubation: Leave undisturbed at a constant 20 °C for 7–14 days.

Quantitative Data Presentation

Table 1: Solvent System Matrix and Expected Outcomes

| Solvent System | Technique | Dielectric Constant ( ϵ ) | Expected Outcome | Mechanistic Rationale |

| DCM / n-Pentane | Vapor Diffusion | 8.9 → 1.8 | High-quality prisms | Slow reduction in polarity forces ordered packing of the pentyl chain. |

| EtOAc / EtOH (1:1) | Slow Evaporation | 6.0 → 24.5 | Large block crystals | Protic EtOH competes for H-bonds, slowing nucleation rate. |

| Hexane (Pure) | Cooling | 1.8 | Oiling out / Amorphous | Poor solvation of the highly polar 4-nitrobenzamide core. |

| Acetone | Fast Evaporation | 20.7 | Microcrystalline powder | Evaporation rate exceeds the kinetic assembly time of the flexible tail. |

Table 2: Anticipated Crystallographic Parameters (Based on Isostructural Derivatives) [3, 4]

| Parameter | Typical Value for N-Alkyl-4-nitrobenzamides | Crystallographic Significance |

| Crystal System | Monoclinic or Triclinic | Indicates low-symmetry packing driven by directional H-bonds. |

| Space Group | P21/c or P1ˉ | Common for centrosymmetric organic molecules with flexible tails. |

| Z' (Molecules/Asym. Unit) | 1 or 2 | Z'=2 often occurs if the pentyl chain adopts multiple stable conformers. |

Crystallization Workflow Visualization

Fig 1. Decision tree and self-validation loops for crystallizing 4-nitro-N-pentylbenzamide.

References

- Source: MDPI (Pharmaceutics)

- Title: Isomeric N-(iodophenyl)

- Title: Synthesis, characterization and antibacterial activity of nickel (II) and copper (II) complexes of N-(alkyl(aryl)carbamothioyl)

- Source: MDPI (Crystals)

Application Note: High-Resolution NMR Sample Preparation for 4-Nitro-N-pentylbenzamide

Introduction & Physicochemical Profiling

4-nitro-N-pentylbenzamide is a synthetic organic compound characterized by a rigid para-nitro substituted benzene ring coupled to a flexible, hydrophobic n-pentyl chain via an amide linkage. Obtaining high-quality Nuclear Magnetic Resonance (NMR) spectra for this molecule requires meticulous sample preparation. Poor preparation directly degrades magnetic field homogeneity, leading to line broadening and loss of fine J-coupling information.

Because of the lipophilic pentyl chain and the polar nitro/amide groups,1[1]. CDCl3 is the optimal solvent choice as it provides a reliable deuterium lock signal, does not obscure the aromatic or aliphatic regions of the analyte, and is highly cost-effective.

Quantitative Parameters for Sample Preparation

To prevent viscosity-induced line broadening while maintaining a sufficient signal-to-noise ratio (S/N), the 2[2].

| Parameter | ^1H-NMR (Proton) | ^13C-NMR (Carbon) | Rationale / Causality |

| Analyte Mass | 5 – 25 mg | ~50 mg | ^13C is ~6000x less sensitive than ^1H. 3[3]. |

| Solvent Volume | 0.6 mL | 0.6 mL | 4[4]. |

| Solvent Choice | CDCl3 + 0.03% TMS | CDCl3 + 0.03% TMS | CDCl3 dissolves the compound completely; TMS provides an internal chemical shift reference (0.00 ppm). |

| Tube Specification | 5 mm Precision Tube | 5 mm Precision Tube | High-throughput tubes may have camber (bend) that disrupts spinning and shimming. 2[2]. |

Workflow Diagram

Workflow for 4-nitro-N-pentylbenzamide NMR sample preparation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . At each critical junction, a verification step ensures that errors are caught before the sample enters the spectrometer.

Phase 1: Dissolution and Concentration Control

-

Weighing: Tare a clean 1.5 mL glass vial (do not prepare directly in the NMR tube). Weigh out exactly 15 mg (for ^1H) or 50 mg (for ^13C) of 4-nitro-N-pentylbenzamide.

-

Solvent Addition: Add exactly 0.6 mL of CDCl3 (containing 0.03% v/v Tetramethylsilane) to the vial.

-

Agitation: Swirl the vial gently or sonicate for 30 seconds until the solid is completely dissolved.

Phase 2: Filtration (Critical Step)

-

Apparatus Setup: Tightly pack a small plug of glass wool (approx. 2-3 mm thick) into the narrowing neck of a clean glass Pasteur pipette.

-

Filtration: Place the tip of the pipette into the 5 mm NMR tube. Transfer the dissolved sample from the vial into the top of the pipette, allowing it to filter through the glass wool directly into the tube.

-

Causality: Even microscopic, invisible solid particles have a different magnetic susceptibility than the surrounding solvent. This creates localized magnetic field distortions around each particle, causing 3[3].

-

Self-Validation Check: Hold the filled NMR tube up to a bright light source. If you observe a Tyndall effect (scattering of light by suspended particles), the filtration failed. Repeat the filtration with a tighter glass wool plug.

-

Phase 3: Volume and Depth Adjustment

-

Measurement: Verify that the solvent height in the NMR tube is exactly 40 to 50 mm (approx. 0.6 mL).

-

Causality: If the sample is too short (<40 mm), the liquid/air interface falls within the active coil region, creating massive magnetic susceptibility gradients that make the sample impossible to shim. If the sample is too long (>50 mm), it wastes expensive solvent and can 2 that degrade resolution[2].

-

Self-Validation Check: Use a Bruker or JEOL sample depth gauge. The liquid column must perfectly center over the coil indicator marks.

-

Phase 4: Degassing (Optional but Recommended for High-Resolution / NOE)

For standard 1D ^1H or ^13C spectra, ambient dissolved oxygen is usually acceptable. However, oxygen is paramagnetic and accelerates transverse relaxation (T2), broadening lines. For precise coupling constant (J) extraction or 2D NOESY experiments, degassing is required.

-

Freeze-Pump-Thaw Cycle: a. Connect the NMR tube to a Schlenk line using a specialized valved adapter. b. Submerge the tube in liquid nitrogen until the CDCl3 is completely frozen. c. Open the valve to vacuum for 2–3 minutes to evacuate the headspace. d. Close the valve and thaw the sample in a room-temperature water bath (bubbles of dissolved gas will escape). e. Repeat this cycle 3 times. Backfill with inert Argon or Nitrogen on the final thaw.

Phase 5: Sealing and Cleaning

-

Capping: Seal the tube with a high-quality, uncracked cap. For volatile solvents like CDCl3, wrapping the cap junction with a thin strip of Parafilm prevents evaporation during queuing.

-

Exterior Cleaning: Wipe the entire exterior of the NMR tube with a Kimwipe lightly dampened with isopropanol.

Spectral Quality Control & Troubleshooting

If the resulting spectrum of 4-nitro-N-pentylbenzamide exhibits poor resolution (e.g., the triplet of the terminal methyl group on the pentyl chain appears as a broad singlet):

-

Check for Paramagnetic Impurities: Ensure no metal spatulas were used that could introduce ferromagnetic particulates.

-

Verify Concentration: If the sample is too concentrated (>50 mg for ^1H), increased viscosity will restrict molecular tumbling, 3. Dilute the sample with additional CDCl3 and re-run[3].

References

- Electronic Supplementary Information - Rsc.

- NMR Sample Preparation | College of Science and Engineering Source: University of Minnesota Twin Cities URL

- Sample Preparation & NMR Tubes | Chemical Research Support Source: Weizmann Institute of Science URL

- NMR Sample Preparation: The Complete Guide Source: Organomation URL

- BRUKER NMR TRAINING - Magnetic Resonance Research Center Source: University of Notre Dame URL

Sources

synthetic routes to functionalized 4-nitro-N-pentylbenzamide derivatives

This application note provides a comprehensive, mechanistically grounded guide for the synthesis and downstream functionalization of 4-nitro-N-pentylbenzamide derivatives. These compounds serve as critical intermediates in medicinal chemistry, particularly in the development of neuroactive benzamides (such as CPI1140 analogs) targeting neurodegenerative disorders[1].

By utilizing the nitro group as a robust, masked amine, chemists can perform aggressive coupling reactions without the risk of self-polymerization. Once the amide bond is established, the nitro group is cleanly reduced to an aniline, unlocking a versatile nucleophilic handle for late-stage functionalization[2].

Mechanistic Rationale & Strategic Design

The synthesis of 4-nitro-N-pentylbenzamide requires coupling 4-nitrobenzoic acid with pentylamine. However, the strong electron-withdrawing nature of the para-nitro group severely deactivates the carboxylic acid toward nucleophilic attack[3]. Direct thermal condensation is unviable due to the formation of stable ammonium carboxylate salts[2]. Therefore, chemical activation of the carboxylic acid is mandatory.

Chemists typically choose between two primary activation pathways based on scale and substrate sensitivity:

-

Acyl Chloride Activation (Thionyl Chloride): Converts the deactivated acid into a highly reactive acyl chloride. A catalytic amount of N,N-Dimethylformamide (DMF) is essential here; it reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a chloroiminium ion), which acts as the true active species to rapidly chlorinate the acid[3].

-

Carbodiimide Coupling (EDC/HOBt): Utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an O-acylisourea intermediate. Because the electron-withdrawing nitro group makes this intermediate prone to rearranging into an inactive N-acylurea, the addition of 1-Hydroxybenzotriazole (HOBt) is critical. HOBt rapidly traps the O-acylisourea to form a stable, yet highly reactive, OBt-ester that cleanly undergoes aminolysis.

Synthetic workflow from 4-nitrobenzoic acid to functionalized N-pentylbenzamide derivatives.

Quantitative Comparison of Amidation Strategies

Selecting the correct coupling strategy depends on the project phase (discovery vs. scale-up). The table below summarizes the performance metrics of common activation methods for electron-deficient benzoic acids[3][4].

| Activation Strategy | Primary Reagents | Additives | Typical Yield | Reaction Time | Scalability | Byproduct Profile |

| Acyl Chloride | SOCl₂ | Cat. DMF, Et₃N | 85–95% | 2–4 h | High (Kilogram) | HCl gas, SO₂ (requires scrubbing) |

| Carbodiimide | EDC·HCl | HOBt, DIPEA | 75–85% | 12–18 h | Medium (Gram) | Water-soluble urea (easy workup) |

| Uronium | HATU | DIPEA | >90% | 1–2 h | Low (Milligram) | Tetramethylurea (difficult to remove) |

Experimental Protocols & Self-Validating Systems

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the success of the current phase via the listed validation checkpoints.

Phase 1: Synthesis of 4-Nitro-N-pentylbenzamide (Acyl Chloride Route)

This route is preferred for >10 gram scale synthesis due to reagent cost-efficiency and high atom economy.

Step-by-Step Methodology:

-

Activation: In an oven-dried round-bottom flask under nitrogen, suspend 4-nitrobenzoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

-

Add thionyl chloride (1.5 eq, 15 mmol) followed by 2 drops of anhydrous DMF.

-

Equip the flask with a reflux condenser and heat to 45 °C for 2 hours. The suspension will become a clear, homogeneous solution as the acyl chloride forms.

-

Concentration: Cool to room temperature and concentrate under reduced pressure to remove excess SOCl₂. Re-dissolve the crude yellow solid in fresh anhydrous DCM (20 mL) and cool to 0 °C.

-

Amidation: In a separate vial, prepare a solution of pentylamine (1.1 eq, 11 mmol) and triethylamine (2.0 eq, 20 mmol) in DCM (10 mL). Add this dropwise to the acyl chloride solution over 15 minutes to control the exothermic reaction.

-

Stir at room temperature for 2 hours.

-

Workup: Quench with 1M HCl (20 mL) to remove unreacted amine. Extract with DCM (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate.

Validation Checkpoint 1:

TLC: Run on silica gel (Hexanes/EtOAc 7:3). The product should appear as a new, highly UV-active spot (Rf ~0.4) that does not stain with bromocresol green (confirming the absence of the starting acid).

IR Spectroscopy: Confirm the loss of the broad carboxylic acid O-H stretch (2500-3300 cm⁻¹) and the appearance of a sharp, strong amide C=O stretch at ~1640 cm⁻¹.

Phase 2: Nitro Reduction to 4-Amino-N-pentylbenzamide

Catalytic hydrogenation is utilized to avoid the generation of heavy metal sludge associated with traditional Fe/HCl reductions[2].

Step-by-Step Methodology:

-

Dissolve 4-nitro-N-pentylbenzamide (1.0 eq, 5 mmol) in MS-grade methanol (0.1 M) in a heavy-walled hydrogenation flask.

-

Carefully add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight of Pd). Caution: Pd/C is pyrophoric; add it to the solvent under a blanket of nitrogen.

-

Evacuate the flask and backfill with hydrogen gas (H₂) three times.

-

Stir the reaction vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate to yield the aniline product as an off-white solid.

Validation Checkpoint 2:

Visual: The reaction mixture will transition from a distinct yellow (nitro compound) to colorless or pale pink (aniline).

NMR: In ¹H-NMR (DMSO-d6), the aromatic protons of the starting material appear as two downfield doublets (~8.1 and 8.3 ppm). Upon reduction, these shift significantly upfield (~6.5 and 7.6 ppm) due to the electron-donating nature of the new amine. A new broad singlet integrating to 2H will appear at ~5.5 ppm (aniline NH₂).

Phase 3: Downstream Functionalization

The resulting aniline is highly nucleophilic and can be derivatized to explore structure-activity relationships (SAR)[1].

Step-by-Step Methodology (Example: Urea Formation):

-

Dissolve 4-amino-N-pentylbenzamide (1.0 eq, 2 mmol) in anhydrous Tetrahydrofuran (THF, 0.1 M).

-

Add an appropriate isocyanate (e.g., phenyl isocyanate, 1.05 eq) dropwise at room temperature.

-

Stir for 4 hours. The urea product will typically precipitate directly out of the THF solution as it forms.

-

Workup: Filter the precipitate, wash with cold diethyl ether, and dry under a high vacuum to obtain the functionalized 1-phenyl-3-(4-(pentylcarbamoyl)phenyl)urea.

Validation Checkpoint 3:

LC-MS: Confirm the mass of the final functionalized derivative. The primary amine peak (m/z 207.1 for the aniline) must be completely consumed, replaced by the target mass (e.g., m/z 326.2 for the phenyl urea derivative).

References

- Google Patents.

-

Reductive amide coupling of nitroarenes and carboxylic acids University of Johannesburg Repository. URL:[Link]

-

Process optimization for acid-amine coupling: a catalytic approach Growing Science. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete 4-Nitro-N-pentylbenzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose and resolve stalled or low-yielding amidation reactions.

Synthesizing 4-nitro-N-pentylbenzamide presents unique mechanistic challenges. The strong electron-withdrawing nature of the para-nitro group heightens the electrophilicity of the carbonyl center in 4-nitrobenzoyl chloride, making it highly reactive but exceptionally prone to side reactions. Conversely, if starting from 4-nitrobenzoic acid, this same electronic effect reduces the nucleophilicity of the carboxylate, hindering activation by standard coupling agents.

This guide provides a field-proven diagnostic workflow, causality-driven FAQs, and a self-validating experimental protocol to ensure your amidation succeeds.

Diagnostic Workflow

Before adjusting your protocol, use the diagnostic logic below to identify the exact point of failure based on your LC-MS or TLC data.

Diagnostic flowchart for troubleshooting incomplete 4-nitro-N-pentylbenzamide amidation.

Troubleshooting FAQs

Q1: My reaction using 4-nitrobenzoyl chloride and n-pentylamine stalls at <10% conversion, and a highly polar baseline spot appears on the TLC. What is happening? Causality & Solution: The polar spot is 4-nitrobenzoic acid, formed via the rapid hydrolysis of your acid chloride. The strong electron-withdrawing para-nitro group dramatically increases the electrophilicity of the acyl chloride, making it1[1]. Even atmospheric humidity can outcompete n-pentylamine for the electrophilic center.

-

Actionable Steps: Ensure all glassware is flame-dried or oven-dried. Use strictly anhydrous solvents (e.g., anhydrous DCM). If your 4-nitrobenzoyl chloride has degraded to the acid in the bottle, it must be replaced or freshly recrystallized.

Q2: I observe a non-polar side product, and my yield of 4-nitro-N-pentylbenzamide is low, despite using anhydrous conditions and triethylamine (TEA). Causality & Solution: You are likely observing the formation of 4-nitrobenzoic anhydride. When a tertiary amine like TEA is added to 4-nitrobenzoyl chloride, it acts as a nucleophile to form a highly reactive acylammonium intermediate[1]. If the primary amine (n-pentylamine) is not immediately available to trap this intermediate, it will react with trace carboxylates to form the anhydride. 1[1].

-

Actionable Steps: Change the order of addition. Add the acid chloride dropwise to a pre-cooled (0 °C) solution containing both n-pentylamine and the tertiary amine base. Maintain the reaction at 0 °C to room temperature.

Q3: I am synthesizing the amide from 4-nitrobenzoic acid using a coupling agent (e.g., EDC/HOBt), but the coupling is incomplete. Causality & Solution: While 4-nitrobenzoyl chloride is highly reactive, the corresponding 4-nitrobenzoic acid is a poor nucleophile during the initial activation step with coupling reagents due to the electron-withdrawing nitro group. This leads to2[2].

-

Actionable Steps: Switch to a more potent activating agent like 3[3]. Allow the acid, coupling agent, and base to pre-activate for 10–15 minutes before adding the n-pentylamine to ensure complete formation of the active ester.

Mechanistic Pathway

Understanding the transient intermediates is key to controlling the reaction outcome. The diagram below illustrates the desired acylammonium pathway versus the competing side reactions.

Mechanistic pathways showing acylammonium intermediate formation and competing side reactions.

Quantitative Data: Impact of Reaction Conditions

To illustrate the causality of these troubleshooting steps, Table 1 summarizes the effect of temperature and moisture on the yield of 4-nitro-N-pentylbenzamide and its associated byproducts[1].

| Reaction Condition | Base | Temp (°C) | Target Amide Yield | Major Byproduct Yield |

| Standard (Anhydrous) | TEA | 0 to 25 | > 95% | < 1% (Anhydride) |

| Moisture Contamination | TEA | 25 | < 10% | 95% (Acid) |

| Elevated Temperature | TEA | 50 | 90% | ~ 5% (Anhydride) |

| High Temperature | TEA | 100 | 82% | ~ 12% (Anhydride) |

Table 1: Illustrative effects of varying conditions on the amidation of 4-nitrobenzoyl chloride with primary amines.

Optimized Experimental Protocol

This self-validating protocol utilizes the acid chloride method, optimized specifically to suppress hydrolysis and anhydride formation.

Materials Required:

-

4-Nitrobenzoyl chloride (1.0 equiv, strictly anhydrous)

-

n-Pentylamine (1.1 equiv)

-

Triethylamine (TEA) (1.5 equiv, distilled over CaH₂)

-

Anhydrous Dichloromethane (DCM) (0.2 M relative to acid chloride)

Step-by-Step Methodology:

-

Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with dry Nitrogen or Argon for 5 minutes to establish an inert atmosphere.

-

Amine Solution: Add anhydrous DCM to the flask, followed by n-pentylamine (1.1 equiv) and TEA (1.5 equiv). Cool the mixture to 0 °C using an ice-water bath.

-

Electrophile Addition: In a separate dry vial, dissolve 4-nitrobenzoyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 10 minutes.

-

Rationale: Dropwise addition into an excess of amine/base prevents the buildup of the acylammonium intermediate, directly mitigating anhydride formation.

-

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The product will appear as a new, UV-active spot with an Rf value higher than 4-nitrobenzoic acid but lower than the starting acid chloride.

-

Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM (3x).

-

Washing: Wash the combined organic layers sequentially with 1M HCl, water, and brine.

-

Rationale: The acid wash is critical for protonating and removing residual aliphatic n-pentylamine and TEA into the aqueous layer, ensuring high purity of the final benzamide.

-

-

Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-nitro-N-pentylbenzamide. Recrystallize from ethanol/water if necessary.

References

-

Title : amide coupling help : r/Chempros Source : Reddit URL :[Link]

Sources

Technical Support Center: Troubleshooting & Removal of N,N-Dipentyl-4-nitrobenzamide Impurity